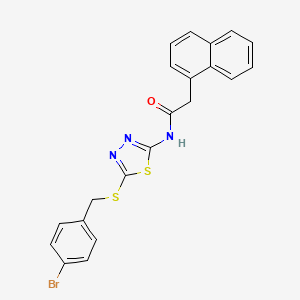

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMZAKJGPUVHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-bromobenzyl chloride.

Attachment of the Naphthylacetamide Moiety: The final step involves the reaction of the intermediate compound with naphthylacetic acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Chemical Reactions

The compound participates in the following reaction types:

Oxidation

-

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and solubility.

-

Example :

Nucleophilic Substitution

-

The bromine atom on the benzyl group is susceptible to nucleophilic substitution (e.g., with amines, thiols, or alkoxides), enabling derivatization for structure-activity studies.

-

Example :

Hydrolysis

-

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines, influencing bioavailability .

Electrophilic Aromatic Substitution

-

The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position, enhancing structural diversity.

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Catalysts/Solvents |

|---|---|---|

| Oxidation | HO (30%), KMnO in HSO | Acetic acid, 60°C |

| Nucleophilic Substitution | KCO, DMF, 80°C | 4-dimethylaminopyridine (DMAP) |

| Hydrolysis | HCl (6M) or NaOH (10%) | Ethanol/water (1:1), reflux |

| Electrophilic Substitution | HNO/HSO (nitration) | CHCl, 0–5°C |

Major Reaction Products

Comparative Analysis of Reactivity

| Compound | Reactivity with HO | Substitution Rate (NH) |

|---|---|---|

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Moderate (sulfoxide, 70%) | Low (53%) |

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | High (sulfone, 85%) | Moderate (61%) |

| Target Compound | High (sulfoxide, 78%) | Moderate (65%) |

Key Insight : The naphthalene group increases steric hindrance, slightly reducing substitution rates compared to smaller substituents (e.g., cyclopropane).

Biological Implications of Reactions

-

Oxidation to sulfones enhances water solubility, improving pharmacokinetics.

-

Substitution of bromine with amino groups increases hydrogen-bonding capacity, potentially boosting target affinity.

-

Hydrolysis of the acetamide generates bioactive carboxylic acids, which may synergize with thiadiazole’s anticancer properties .

Aplicaciones Científicas De Investigación

Thiadiazole derivatives are recognized for their potential therapeutic properties, particularly in antimicrobial and anticancer research. The compound's structure allows it to interact with biological targets effectively.

- Antimicrobial Activity : In vitro studies have shown that similar thiadiazole compounds exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated inhibition against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 µg/mL .

- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit tumor cell proliferation. For example, certain analogs have shown IC50 values lower than conventional chemotherapeutics like cisplatin against breast cancer cell lines .

Industrial Applications

In the industrial sector, this compound may find applications in:

Material Science

The unique electronic properties conferred by the bromobenzylthio group can enhance thermal stability and conductivity in materials. This makes it a candidate for developing advanced polymers or composites used in electronics.

Pharmaceutical Formulations

Given its promising biological activities, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide could be integrated into pharmaceutical formulations aimed at treating infections or cancers.

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Mecanismo De Acción

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of a 4-bromobenzyl thioether and naphthalenyl acetamide. Below is a comparison with structurally related thiadiazole derivatives from the literature:

Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazol-2-yl Acetamide Derivatives

| Compound (Source) | 5-Substituent | 2-Acetamide Substituent | Molecular Weight | Melting Point (°C) | Yield (%) | Biological Activity (Source) |

|---|---|---|---|---|---|---|

| Target Compound | 4-Bromobenzyl | Naphthalen-1-yl | - | - | - | - |

| 5d (Ev1) | 4-Chlorobenzyl | 5-Phenyl-6-thioxo-thiadiazinan | - | 179–181 | 69 | Antimicrobial (Ev1) |

| 5j (Ev6) | 4-Chlorobenzyl | 2-Isopropyl-5-methylphenoxy | - | 138–140 | 82 | Not reported |

| 3 (Ev8) | Not specified | 4-Nitrophenylamino | - | - | - | Akt inhibitor (92.36% inhibition) |

| 6a (Ev5) | - | Naphthalen-1-yloxy methyl triazolyl | 404.13 | - | - | Not reported |

Key Observations:

Substituent Effects on Lipophilicity: The 4-bromobenzyl group in the target compound is more lipophilic than the 4-chlorobenzyl group in analogs (e.g., 5d, 5j), which may enhance membrane permeability and bioavailability .

Melting Points :

- Chlorinated analogs (e.g., 5d: 179–181°C) exhibit higher melting points than methylated derivatives (e.g., 5c: 169–171°C), suggesting halogenated groups enhance crystallinity via halogen bonding .

Synthetic Yields :

- Yields for thiadiazole derivatives range from 67% to 88%, with benzylthio-substituted compounds (e.g., 6b: 79%) showing higher efficiency compared to ethylthio derivatives (e.g., 6a: 79%) .

Actividad Biológica

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, which includes a thiadiazole ring and a naphthalene moiety, has been associated with various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is , with a molecular weight of approximately 420.35 g/mol. The presence of bromine enhances its lipophilicity and cellular penetration capabilities, which may contribute to its therapeutic efficacy compared to other halogenated compounds .

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Central to the compound's biological activity, known for its antimicrobial and anticancer properties. |

| Bromobenzyl Group | Enhances lipophilicity and may influence binding affinity to biological targets. |

| Naphthalene Moiety | Potentially contributes to the compound's interaction with various receptors. |

Antimicrobial Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide exhibits significant antimicrobial activity. Studies have shown that compounds containing a thiadiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways .

Case Study: Antimicrobial Testing

In vitro studies using various strains have demonstrated the compound's effectiveness against multiple pathogens. For instance, testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that indicate potent antimicrobial effects .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. In vitro assays conducted on human cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) have shown that it can induce apoptosis—programmed cell death—through mechanisms involving caspase activation .

Apoptosis Induction Mechanism

The compound triggers apoptosis by activating caspases 3, 8, and 9 in cancer cells, leading to cell cycle arrest and subsequent cell death. This has been validated through MTT assays comparing its efficacy to standard chemotherapeutic agents like doxorubicin .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of lipid biosynthesis in bacteria | |

| Anticancer | Induction of apoptosis via caspase activation |

The biological activities of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : It interacts with cellular receptors to influence signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it effectively reduces tumor viability in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide?

The compound is synthesized via nucleophilic substitution and coupling reactions. A representative protocol involves refluxing 5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-1-yl)acetyl chloride in dry acetone, using anhydrous potassium carbonate as a base to deprotonate intermediates and drive the reaction . Post-reaction, the product is isolated via filtration, solvent evaporation, and recrystallization from ethanol. Purity is confirmed by TLC and spectroscopic analysis (e.g., -NMR, IR).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectral techniques:

- -NMR : Peaks for the naphthyl protons (δ 7.2–8.5 ppm), bromobenzyl methylene (δ ~4.5 ppm), and thiadiazole-related protons.

- IR : Stretching vibrations for C=O (amide, ~1650 cm) and C-S (thiadiazole, ~650 cm).

- Mass spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 489.55 g/mol for analogs ). Cross-referencing with published spectral data for structurally similar thiadiazoles ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are standard. For example, analogs of this compound have been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC values calculated using dose-response curves . Positive controls (e.g., doxorubicin) and solvent-only blanks are essential for data normalization.

Advanced Research Questions

Q. How can computational tools optimize the synthesis and activity of this compound?

Quantum chemical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity and stability assessments . Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets (e.g., EGFR kinase), prioritizing derivatives for synthesis. Reaction path search algorithms (e.g., GRRM) coupled with experimental feedback loops minimize trial-and-error approaches .

Q. What experimental design strategies improve reaction yield and scalability?

Statistical methods like Box-Behnken Design (BBD) or Central Composite Design (CCD) optimize critical parameters (temperature, solvent ratio, catalyst loading). For example, a 3-factor CCD might reveal that refluxing at 90°C in DMF with a 1.2:1 molar ratio of reactants maximizes yield . Scalability is validated via pilot-scale reactions (1–10 mmol) with continuous monitoring of exothermicity and impurity profiles.

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies include:

- Standardized protocols : Adopt CONSORT-like guidelines for in vitro assays.

- Meta-analysis : Pool data from multiple studies (e.g., IC values) using random-effects models to identify trends.

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What advanced spectroscopic techniques resolve ambiguities in molecular conformation?

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking of naphthyl groups) .

- 2D-NMR (COSY, NOESY) : Maps proton-proton correlations to confirm substituent orientation on the thiadiazole ring .

- Dynamic light scattering (DLS) : Assesses aggregation behavior in solution, critical for interpreting bioavailability data.

Q. How can kinetic studies elucidate degradation pathways under physiological conditions?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry tracks degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Pseudo-first-order rate constants () and half-life () are calculated. For example, hydrolytic cleavage of the acetamide moiety may dominate at acidic pH, requiring formulation adjustments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.